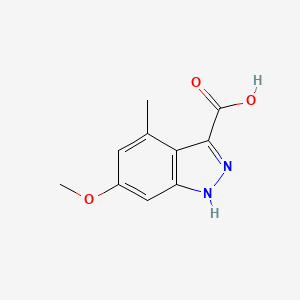

6-methoxy-4-methyl-1H-indazole-3-carboxylic acid

Beschreibung

Structural Classification Within the Indazole Family

The indazole family represents a fundamental class of heterocyclic compounds characterized by the fusion of benzene and pyrazole rings, creating a bicyclic aromatic system with unique chemical properties. Within this family, this compound occupies a specific structural niche defined by its particular substitution pattern and functional group arrangement. The compound belongs to the 1H-indazole tautomeric form, which represents the most thermodynamically stable configuration among the possible indazole tautomers. This tautomeric preference significantly influences the compound's chemical reactivity and biological activity profile.

The classification of this compound within the broader indazole family can be understood through systematic analysis of its structural features. The presence of the carboxylic acid group at the 3-position places this compound within the indazole-3-carboxylic acid subfamily, which represents an important class of indazole derivatives with enhanced water solubility and potential for ionic interactions. Comparative analysis with the related compound 6-methoxy-1H-indazole-3-carboxylic acid, which lacks the 4-methyl substituent, reveals the structural diversity possible within this subfamily and highlights the importance of specific substitution patterns in determining chemical properties.

The substitution pattern of this compound demonstrates the concept of positional isomerism within indazole chemistry. Comparison with the isomeric compound 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid, which bears the Chemical Abstracts Service registry number 856893-66-8, illustrates how the interchange of methoxy and methyl substituent positions can influence molecular properties while maintaining the same molecular formula. These positional differences create distinct electronic environments and steric profiles that can significantly impact chemical reactivity and biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| This compound | 885521-42-6 | C₁₀H₁₀N₂O₃ | 206.20 | 3-COOH, 4-CH₃, 6-OCH₃ |

| 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid | 856893-66-8 | C₁₀H₁₀N₂O₃ | 206.198 | 3-COOH, 4-OCH₃, 6-CH₃ |

| 6-Methoxy-1H-indazole-3-carboxylic acid | 518990-36-8 | C₉H₈N₂O₃ | 192.17 | 3-COOH, 6-OCH₃ |

The electronic structure of this compound reflects the complex interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid functionality. The methoxy substituent at the 6-position contributes electron density to the indazole ring system through resonance effects, while the carboxylic acid group at the 3-position withdraws electron density through both inductive and resonance mechanisms. This electronic balance creates a unique chemical environment that influences the compound's reactivity toward electrophilic and nucleophilic reagents, as well as its potential for hydrogen bonding and other intermolecular interactions.

The three-dimensional structure of this compound exhibits planarity in the indazole ring system, with the carboxylic acid group capable of rotation around the carbon-carbon bond connecting it to the indazole core. The methoxy group at the 6-position maintains coplanarity with the indazole ring system due to resonance stabilization, while the methyl group at the 4-position projects slightly out of the plane due to steric considerations. This spatial arrangement creates specific steric requirements for molecular interactions and contributes to the compound's overall molecular recognition properties.

Historical Context of Indazole Derivatives in Heterocyclic Chemistry

The historical development of indazole chemistry traces its origins to the pioneering work of Emil Fischer in the late nineteenth century, who first synthesized indazole through the thermal cyclization of ortho-hydrazine cinnamic acid in 1883. This foundational discovery established indazole as a fundamental heterocyclic system and opened the pathway for subsequent investigations into the chemistry and biological properties of indazole derivatives. Fischer's original synthetic approach demonstrated the feasibility of constructing the indazole ring system through cyclization reactions, establishing methodological principles that continue to influence modern synthetic strategies.

The evolution of indazole chemistry throughout the twentieth century was marked by significant advances in synthetic methodology and growing recognition of the biological importance of indazole derivatives. Early investigations focused primarily on structural characterization and basic chemical reactivity, but the identification of naturally occurring indazole alkaloids such as nigellicine, nigeglanine, and nigellidine from Nigella species plants highlighted the biological relevance of the indazole scaffold. These discoveries provided impetus for more extensive investigation of indazole derivatives as potential therapeutic agents and contributed to the establishment of indazole chemistry as a significant area of medicinal chemistry research.

The development of structure-activity relationship studies in the latter half of the twentieth century revolutionized the approach to indazole derivative research. Systematic investigation of substitution patterns and their effects on biological activity led to the identification of key structural features that contribute to pharmacological activity. The recognition that specific substitution patterns could dramatically influence biological properties encouraged the synthesis of diverse indazole derivatives, including compounds with carboxylic acid functionalities at various positions on the indazole core. This systematic approach to structural modification established the foundation for modern drug discovery efforts involving indazole derivatives.

Recent decades have witnessed an explosive growth in indazole research, driven by advances in synthetic methodology and the identification of numerous indazole-containing pharmaceutical agents. The development of selective estrogen receptor degraders, cyclin-dependent kinase inhibitors, and other therapeutic agents based on indazole scaffolds has demonstrated the continued relevance of this heterocyclic system in modern drug discovery. Contemporary research has expanded to include detailed mechanistic studies of indazole derivatives, investigating their interactions with specific biological targets and elucidating the molecular basis for their pharmacological activities.

| Time Period | Key Developments | Representative Compounds | Research Focus |

|---|---|---|---|

| 1883-1920 | Initial synthesis and characterization | Indazole, simple derivatives | Basic chemistry |

| 1920-1960 | Natural product isolation | Nigellicine, nigeglanine | Structural determination |

| 1960-1990 | Systematic synthetic studies | Benzydamine, early pharmaceuticals | Structure-activity relationships |

| 1990-2010 | Pharmaceutical development | Various drug candidates | Medicinal chemistry |

| 2010-present | Advanced mechanistic studies | Selective inhibitors, degraders | Molecular mechanisms |

The contemporary understanding of indazole chemistry emphasizes the importance of precise substitution patterns in determining biological activity and pharmacological properties. Modern synthetic approaches have enabled the preparation of highly substituted indazole derivatives with exquisite structural control, allowing researchers to explore the full potential of the indazole scaffold. The development of compounds such as this compound represents the culmination of this historical progression, incorporating sophisticated structural features that reflect decades of accumulated knowledge about indazole chemistry and structure-activity relationships.

The historical context of indazole derivatives in heterocyclic chemistry also encompasses the evolution of analytical techniques that have enabled detailed characterization of these compounds. Early studies relied primarily on elemental analysis and simple chemical transformations for structural determination, but modern research benefits from advanced spectroscopic techniques, X-ray crystallography, and computational chemistry methods. These technological advances have facilitated the precise structural characterization of complex indazole derivatives and enabled researchers to understand the relationship between molecular structure and chemical behavior at an unprecedented level of detail.

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5-3-6(15-2)4-7-8(5)9(10(13)14)12-11-7/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAXZSXJQCJNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=NN2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646482 | |

| Record name | 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-42-6 | |

| Record name | 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and General Strategies

The synthesis of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid generally follows these key approaches:

Fischer Indole Synthesis Variant:

This classical route involves reacting phenylhydrazine derivatives with ketones or aldehydes under acidic conditions to form the indazole core. Subsequent functionalization introduces the methoxy and methyl groups as well as the carboxylic acid moiety.Substituted Isatin Conversion:

A well-documented method starts from 6-methoxyisatin, which undergoes a sequence of base treatment, diazotization, and reduction steps to yield the indazole-3-carboxylic acid derivative. This method is based on the classic Snyder et al. procedure (J. Am. Chem. Soc. 1952, 74, 2009).Intramolecular Oxidative C–H Amination (Silver(I)-Mediated):

A more recent synthetic advancement involves silver(I)-mediated intramolecular oxidative C–H amination to construct the 1H-indazole scaffold efficiently, which can be adapted for substituted derivatives including methoxy and methyl groups.Convergent and Linear Synthetic Routes for Functionalized Indazoles:

For more complex derivatives, convergent synthesis combining 1H-indazole-3-carboxylic acid with other heterocyclic fragments via regioselective N-arylation has been reported, enabling the assembly of indazole-based mimetics. Although this is more specialized, it informs the flexibility of indazole core synthesis.

Detailed Stepwise Preparation Example from 6-Methoxyisatin

| Step | Reagents & Conditions | Description | Duration & Temperature | Outcome |

|---|---|---|---|---|

| 1 | 6-Methoxyisatin + NaOH in water | Base hydrolysis of isatin to open the ring or form intermediate | 1.5 h at 20–50 °C | Formation of intermediate sodium salt |

| 2 | Sulfuric acid + sodium nitrite in water | Diazotization step to introduce diazo group | 0.75 h at 0 °C | Formation of diazonium intermediate |

| 3 | Hydrogen chloride + tin(II) chloride in water | Reduction of diazonium salt to form indazole ring | ~1.17 h at 0 °C | Formation of 6-methoxy-1H-indazole-3-carboxylic acid |

This three-step sequence converts the substituted isatin to the target indazole carboxylic acid with high yield and purity.

Industrial and Scale-Up Considerations

Industrial scale synthesis is less documented but likely involves optimization of the above methods to maximize yield and purity. Key points include:

- Use of aqueous or mixed aqueous-alcohol solvents (e.g., methanol, ethanol, isopropanol) at moderate temperatures (20–50 °C) for initial steps.

- Employment of inert organic solvents such as dichloromethane for intermediate extraction and purification steps, with controlled temperatures (40 °C to reflux) to optimize reaction rates and selectivity.

- Precipitation and isolation of intermediates by quenching with water and filtration to obtain solid forms suitable for further processing or final product isolation.

- Reaction times vary from 1 hour to several hours depending on the step, with temperature carefully controlled to avoid side reactions.

Reaction Conditions and Reagents Summary Table

| Reaction Type | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Base Hydrolysis | NaOH in water | 20–50 °C | 1.5 h | Converts isatin to intermediate |

| Diazotization | H2SO4 + NaNO2 in water | 0 °C | 0.75 h | Introduces diazonium group |

| Reduction | HCl + SnCl2 in water | 0 °C | ~1.17 h | Forms indazole ring |

| Extraction | Dichloromethane (organic solvent) | 40 °C to reflux | 2 h to reflux | Purification and isolation of intermediates |

| Precipitation | Addition of water | Ambient to 90 °C | 1 h | Isolation of solid intermediates or final product |

Chemical Reaction Analysis Relevant to Preparation

- Oxidation: The methoxy group on the indazole ring can be oxidized to hydroxyl groups using agents like potassium permanganate or chromium trioxide, although this is more relevant to derivative synthesis than initial preparation.

- Reduction: The carboxylic acid group can be selectively reduced to alcohols using lithium aluminum hydride or sodium borohydride, useful for further functionalization.

- Electrophilic Substitution: The benzene ring in the indazole can undergo substitution reactions (e.g., bromination, nitration) to introduce additional functional groups, often post-synthesis.

Summary of Key Research Findings

- The classical method via substituted isatin conversion remains a reliable and high-yielding route to this compound.

- Recent innovations such as silver(I)-mediated intramolecular oxidative C–H amination provide efficient alternatives for constructing the indazole core with various substituents, potentially improving scalability and functional group tolerance.

- Industrial methods emphasize solvent choice, temperature control, and intermediate isolation techniques to ensure product purity and process efficiency.

- Functional group transformations (oxidation, reduction, substitution) on the indazole scaffold enable further chemical diversification after the core compound is prepared.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 6-hydroxy-4-methyl-1H-indazole-3-carboxylic acid.

Reduction: Formation of 6-methoxy-4-methyl-1H-indazole-3-methanol.

Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid has been investigated for its potential as an anticancer agent. A study demonstrated its inhibitory effects on the K562 cell line, showing an IC50 value of 5.15 µM, indicating strong antitumor activity . The compound's mechanism involves modulation of apoptosis pathways, specifically through the inhibition of Bcl2 family members and the p53/MDM2 pathway.

Case Study: Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | 5.15 | Induces apoptosis via Bcl2 inhibition |

| Control (5-FU) | K562 | 33.20 | Standard chemotherapy agent |

Enzyme Inhibition

Indazole derivatives, including this compound, are studied for their potential as enzyme inhibitors. They can modulate various biological pathways by interacting with specific enzymes or receptors, making them valuable in drug development.

Neuropharmacology

Research has indicated that derivatives of indazole can act as selective antagonists for serotonin receptors (5-HT3), suggesting potential applications in treating disorders related to serotonin dysregulation . This highlights the compound's versatility in pharmacological applications.

Agrochemicals

Due to its chemical properties, this compound can be utilized in developing agrochemicals. Its ability to interact with biological systems makes it a candidate for creating effective pesticides or herbicides.

Material Science

The compound's unique structure allows it to be explored in materials science for developing new materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Table 1: Structural Comparison with Analogous Compounds

Electronic and Steric Effects

- Substituent Electronics : The methoxy group (electron-donating) at position 6 in the target compound contrasts with bromo or chloro analogs (electron-withdrawing), altering electron density and reactivity. Brominated derivatives (e.g., 6-bromo-4-methyl analog) may exhibit stronger halogen bonding in biological systems .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : The carboxylic acid group enhances water solubility but limits membrane permeability. Ester derivatives (e.g., methyl 6-chloro-indazole-3-carboxylate) improve lipophilicity, making them prodrug candidates .

- Metabolic Stability : Carboxamide analogs (e.g., 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide) resist hydrolysis better than carboxylic acids, extending half-life .

- Toxicity : Halogenated compounds (e.g., 6-bromo and 7-chloro analogs) may pose higher toxicity risks due to reactive intermediates, whereas methoxy groups are generally safer .

Biologische Aktivität

6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is part of the indazole family, which consists of bicyclic structures that include a benzene ring fused to a pyrazole ring. This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural modifications in indazole derivatives can significantly influence their chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

- Enzyme Inhibition : This compound can inhibit various enzymes involved in cellular processes. For instance, it has been shown to interact with human neutrophil elastase, leading to reduced inflammatory responses.

- Gene Expression Modulation : It affects gene expression by interacting with DNA and RNA, potentially altering cellular functions.

- Receptor Binding : Indazole derivatives are known to bind with high affinity to nuclear receptors and other cell surface receptors, influencing multiple signaling pathways .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) against selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.25 - 125 |

These results indicate that the compound exhibits bactericidal action by inhibiting protein synthesis and affecting nucleic acid production .

Anticancer Activity

Research indicates that this compound may have potential anticancer effects. A study evaluated its impact on various cancer cell lines, reporting IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF7 (breast cancer) | 12.0 |

| A549 (lung cancer) | 8.5 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Activity

In animal models, the compound exhibited significant anti-inflammatory effects at lower doses without adverse reactions. It modulated the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential therapeutic applications for inflammatory diseases .

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of this compound on tumor growth in mice models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Inflammation Model : In a controlled experiment involving induced arthritis in rats, treatment with this compound led to reduced swelling and pain scores, highlighting its efficacy in managing inflammatory conditions.

Q & A

Q. What are common synthetic routes for 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted indole or indazole precursors. For example:

- Acetic Acid Reflux Method : React 3-formyl-1H-indazole derivatives with thiazolidinone or aminothiazole derivatives in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst. The product is purified via recrystallization (DMF/acetic acid) .

- Thiourea-Based Cyclization : Use thiourea derivatives with chloroacetic acid and sodium acetate in refluxing acetic acid for 3–5 hours .

Q. Key Considerations :

- Substituent compatibility (e.g., methoxy and methyl groups require inert conditions to prevent demethylation).

- Solvent choice (acetic acid enhances electrophilicity of the aldehyde group).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, indazole ring protons at δ 7.0–8.5 ppm) .

- HPLC-PDA : Assess purity (>95%) and detect byproducts using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

- Melting Point Analysis : Compare observed values (e.g., 199–201°C for analogous indazole-carboxylic acids) with literature .

Note : Discrepancies in melting points (e.g., ±2°C) may arise from polymorphic forms or impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in indazole cyclization?

Methodological Answer:

- Temperature Control : Prolonged reflux (>5 hours) in acetic acid may degrade acid-sensitive groups (e.g., methoxy). Use TLC to monitor reaction progress .

- Catalyst Screening : Replace sodium acetate with milder bases (e.g., K₂CO₃) to reduce side reactions in substrates with labile substituents .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) while maintaining yield (70–80%) .

Q. Data Contradiction Analysis :

- reports 60–75% yields for reflux methods, while suggests higher yields (70–80%) with microwave assistance. Differences may stem from reduced thermal decomposition in controlled microwave conditions .

Q. How should researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., demethylated derivatives or dimerization products) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substitution patterns (e.g., methoxy vs. hydroxyl group placement) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Example : A reported melting point of 199–201°C () vs. 195°C in a new batch could indicate impurities. Recrystallize from DMF/EtOAc (1:3) to improve purity .

Q. What strategies are recommended for designing bioactivity assays targeting indazole derivatives?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., CDK inhibitors) or antimicrobial targets (e.g., bacterial DNA gyrase) based on structural analogs .

- In Vitro Assays :

- Antiproliferative Activity : MTT assay on cancer cell lines (IC₅₀ determination) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate .

- SAR Studies : Modify the 4-methyl or 6-methoxy groups to assess their impact on potency .

Caution : Ensure compound solubility in assay buffers (use DMSO ≤0.1% v/v) to avoid false negatives.

Q. How can computational modeling guide the design of indazole-based inhibitors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with the carboxylic acid group .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.1 for optimal membrane permeability) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.